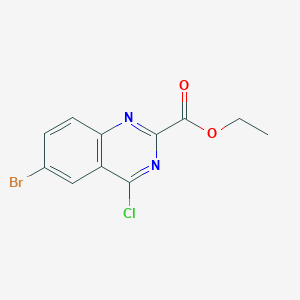

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

説明

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate (CAS: 1159976-38-1) is a heterocyclic compound with the molecular formula C₁₁H₈BrClN₂O₂. Its structure features a quinazoline core substituted with bromine at position 6, chlorine at position 4, and an ethyl carboxylate group at position 2. This compound, also known as HA 14-1, is recognized for its role as an antagonist of the anti-apoptotic Bcl-2 protein, making it a candidate for anticancer research . Key physicochemical properties include a molecular weight of 313.55 g/mol and predicted collision cross-section (CCS) values ranging from 156.5 to 162.3 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .

特性

IUPAC Name |

ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-4-3-6(12)5-7(8)9(13)15-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPLDTSUQVYGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671243 | |

| Record name | Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159976-38-1 | |

| Record name | Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Method A: Cyclocondensation of Carboxylic Acid Hydrazides

- Procedure :

Cyclocondensation of 3H-quinazoline-4-ylidene hydrazides with ethyl chloroformate or bromine under oxidative conditions.- Example:

$$ \text{Carboxylic acid hydrazide} + \text{Ethyl chloroformate} \xrightarrow{\text{POCl}_3} \text{Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate} $$ - Yield : 76–93% (depending on substituents).

- Example:

Method B: Direct Chlorination of Hydroxy Precursors

- Procedure :

Treatment of ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate with chlorinating agents (e.g., POCl₃, SOCl₂).- Example:

$$ \text{Ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate} \xrightarrow{\text{POCl}_3, \, \Delta} \text{this compound} $$ - Yield : 88.5–93.8%.

- Example:

Detailed Reaction Conditions

Chlorination with POCl₃

| Parameter | Value | Source |

|---|---|---|

| Reagent ratio (POCl₃) | 1:5 (substrate:POCl₃) | |

| Temperature | 110°C (reflux) | |

| Reaction time | 1–3 hours | |

| Workup | Neutralization with NaHCO₃ |

Chlorination with SOCl₂

| Parameter | Value | Source |

|---|---|---|

| Reagent ratio (SOCl₂) | 1:10 (substrate:SOCl₂) | |

| Temperature | 70–80°C | |

| Reaction time | 12–17 hours | |

| Yield | 35–76% |

Critical Data Tables

Comparison of Chlorination Agents

| Agent | Yield (%) | Purity (%) | Byproducts | Scalability |

|---|---|---|---|---|

| POCl₃ | 93.8 | >98 | Minimal (HCl gas) | High |

| SOCl₂ | 76 | 95 | Thionyl esters | Moderate |

Optimized Protocol Using POCl₃

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate in POCl₃ | 110°C, 1 h, anhydrous |

| 2 | Quench reaction with ice-water | 0°C, vigorous stirring |

| 3 | Extract with dichloromethane, wash with NaHCO₃ | Room temperature |

| 4 | Purify via recrystallization (acetonitrile/water) | 80% recovery |

Key Findings from Research

- POCl₃ Superiority : Higher yields (93.8% vs. 76% for SOCl₂) due to stronger electrophilic character and reduced side reactions.

- Solvent Impact : Anhydrous conditions (e.g., DCM or acetonitrile) prevent hydrolysis of intermediates.

- Scalability : POCl₃-based methods are preferred for gram-scale synthesis (>10 g).

Analytical Characterization

- ¹H NMR (CDCl₃): δ 1.47 (t, 3H, CH₃), 4.51 (q, 2H, OCH₂), 8.56–9.20 (m, aromatic H).

- LC-MS : m/z 318.9 [M+H]⁺.

- Purity : ≥98% (HPLC, C18 column, acetonitrile/water).

Applications in Drug Synthesis

化学反応の分析

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine derivatives.

Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline-2-carboxylic acid derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinazoline ring or the ester group.

科学的研究の応用

Chemistry

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is primarily utilized as a building block in organic synthesis. It facilitates the creation of more complex quinazoline derivatives, which are essential for developing new pharmaceuticals and agrochemicals. The compound's structural attributes allow for various chemical modifications, leading to diverse functionalized products.

Biology

The compound has been investigated for its biological activities, notably:

- Antimicrobial Properties : Studies suggest that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : this compound may modulate inflammatory pathways, offering insights into therapeutic applications for inflammatory diseases.

Medicine

In the pharmaceutical field, this compound serves as a lead structure for drug discovery initiatives. Researchers explore its potential as a therapeutic agent targeting specific diseases such as cancer and infections. Its biological properties make it an attractive candidate for further development into novel medications.

Industry

The compound finds applications in the production of specialty chemicals and intermediates used across various industrial processes. Its utility in synthesizing other valuable compounds underscores its importance in chemical manufacturing.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting that further optimization could lead to promising anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The findings support its potential use in developing new antibacterial therapies, particularly in light of rising antibiotic resistance.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 6-Chloroquinazoline-2-Carboxylate | Chlorine instead of bromine | Different halogen leads to varied reactivity |

| Ethyl 4-Aminoquinazoline-2-Carboxylate | Amino group at position 4 | Potentially different biological activities |

| Ethyl 2-Aminoquinazoline | Amino group at position 2 | Distinct pharmacological profiles |

This table highlights how variations in substituents can influence the biological activity and chemical reactivity of quinazoline derivatives.

作用機序

The mechanism of action of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, and inflammation.

類似化合物との比較

Key Observations :

- Positional Isomerism : Bromine at C6 (HA 14-1) vs. C8 alters steric and electronic effects, impacting target binding. The C6 bromine in HA 14-1 is critical for Bcl-2 inhibition .

- Functional Group Impact : Replacement of bromine with methyl (C6) improves solubility but reduces apoptotic activity, highlighting the importance of halogen electronegativity in target interactions .

- Cost and Availability : HA 14-1 is priced at $90/1g, while its C8-bromo analog costs $207/250mg, reflecting differences in synthetic complexity or demand .

Physicochemical and Structural Properties

- Collision Cross-Section (CCS) : HA 14-1 exhibits a CCS of 156.5 Ų for [M+H]⁺, indicating a compact molecular conformation. This property correlates with membrane permeability and bioavailability .

- Thermodynamic Stability: Chlorine at C4 and bromine at C6 contribute to enhanced stability compared to non-halogenated analogs, as halogens increase hydrophobic interactions and resistance to metabolic degradation .

Pharmacological Potential

- Anticancer Activity : HA 14-1 outperforms analogs like ethyl 6-methyl-4-chloroquinazoline-2-carboxylate in apoptosis induction due to optimal halogen positioning .

- Antimicrobial Activity : Derivatives with benzoyl or indole substituents (e.g., ethyl 6-(4-chlorobenzoyl)...) show broader antimicrobial applications but lack Bcl-2 specificity .

生物活性

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₈BrClN₂O

- Molecular Weight : 315.55 g/mol

- CAS Number : 1159976-38-1

- Purity : ≥98% .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting the activity of certain kinases or proteases. This modulation can lead to downstream effects on cellular processes such as proliferation and apoptosis .

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit promising anticancer properties. This compound has been investigated for its potential as an anticancer agent:

- Case Study : A study demonstrated that similar quinazoline derivatives inhibited ERK1/2 phosphorylation, a key pathway in cancer cell proliferation .

- In Vitro Studies : Compounds related to this compound were shown to suppress the growth of various cancer cell lines, including lung and breast cancer cells .

Antimicrobial Activity

The compound has also shown significant antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : In related studies, quinazoline derivatives exhibited varying MIC values against strains like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). For instance, one derivative showed an MIC of 0.98 μg/mL against MRSA .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Related Derivative | MRSA | 0.98 |

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The compound serves as a building block for the development of more complex derivatives with enhanced biological activity .

Comparative Studies

Comparative studies with other quinazoline derivatives highlight the unique biological activity profile of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and chlorine substitutions | Anticancer, antimicrobial |

| Ethyl 6-chloroquinazoline-2-carboxylate | Chlorine only | Moderate anticancer activity |

| Ethyl 4-aminoquinazoline-2-carboxylate | Amino group at position 4 | Varies significantly |

Q & A

Q. Advanced Methodological Approach :

- Competitive Reactivity Analysis : Perform parallel reactions with controlled nucleophiles (e.g., amines, alkoxides) under identical conditions. Monitor reaction progress via LC-MS or NMR to quantify substitution at the 4-chloro versus 6-bromo positions. The electron-withdrawing carboxylate group at position 2 and steric effects influence reactivity.

- Crystallographic Validation : Use X-ray diffraction (e.g., SHELX refinement ) to confirm substitution sites in derivatives. For example, demonstrates crystallographic analysis of analogous brominated cyclohexene carboxylates to validate substituent positions .

What computational methods are recommended to predict the conformational stability of this compound derivatives?

Q. Advanced Research Focus :

- DFT Calculations : Optimize molecular geometry using density functional theory (DFT) with B3LYP/6-31G* basis sets. Compare results with experimental data (e.g., puckering coordinates from Cremer-Pople analysis ).

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., in DMSO or methanol) to assess torsional flexibility of the quinazoline core. ’s generalized puckering coordinates can guide analysis of non-planar conformers .

How can contradictory crystallographic data on bond angles in brominated quinazoline derivatives be resolved?

Q. Data Contradiction Analysis :

- Refinement Protocols : Re-analyze datasets using multiple software (e.g., SHELXL and OLEX2) to identify systematic errors. Compare thermal displacement parameters (U-values) for halogen atoms, as high anisotropy may indicate disorder.

- Twinned Data Handling : For twinned crystals (common in halogenated compounds), apply twin-law refinement in SHELXL . ’s structure reports highlight challenges in refining brominated aromatic systems .

What purification strategies are optimal for isolating this compound from side products in Suzuki-Miyaura cross-coupling reactions?

Q. Methodological Answer :

- Chromatography Optimization : Use gradient elution on silica gel (hexane/ethyl acetate) with TLC monitoring. For polar byproducts, switch to reverse-phase HPLC (C18 column, acetonitrile/water).

- Recrystallization Solvent Selection : Ethanol/water mixtures are effective due to the compound’s moderate polarity. ’s synthesis of 6-bromoquinazolines employs column chromatography for intermediates .

How do electron-withdrawing substituents (Br, Cl) influence the reactivity of the quinazoline core in palladium-catalyzed reactions?

Q. Mechanistic Study Design :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of ⁷⁹Br/⁸¹Br isotopologs to assess halogen participation in transition states.

- Hammett Analysis : Synthesize derivatives with varying substituents (e.g., -NO₂, -OMe) and correlate reaction rates with σ values. ’s synthesis of bromophenylquinoline derivatives demonstrates substituent-dependent reactivity in cross-couplings .

What spectroscopic techniques are critical for confirming the integrity of this compound under acidic conditions?

Q. Advanced Analytical Workflow :

- ¹H/¹³C NMR Titration : Monitor chemical shifts in CDCl₃ with incremental DCl additions to detect protonation at N1 or N3 positions.

- High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS to track degradation products (e.g., ester hydrolysis to carboxylic acid). reports HRMS validation of brominated quinazolines .

How should researchers handle discrepancies between computational predictions and experimental X-ray data for molecular packing in crystals?

Q. Conflict Resolution Strategy :

- Hirshfeld Surface Analysis : Compare computed (Mercury software) and experimental intermolecular contacts (e.g., halogen bonding). ’s crystal structures highlight Br⋯O interactions influencing packing .

- Lattice Energy Calculations : Use PIXEL (in CLP software) to evaluate contributions from dispersion forces, which DFT may underestimate .

What safety protocols are essential for managing brominated byproducts during large-scale synthesis?

Q. Waste Management Methodology :

- In Situ Quenching : Neutralize HBr byproducts with aqueous NaHCO₃ before extraction.

- Halogen-Specific Disposal : Segregate brominated waste for incineration (≥ 1200°C) to prevent dioxin formation. emphasizes professional disposal of brominated intermediates .

How can substituent effects at the 6-bromo position be leveraged to modulate solubility for biological assays?

Q. Structure-Property Relationship (SPR) Study :

- LogP Measurement : Use shake-flask method (octanol/water) to quantify hydrophobicity. Introduce polar groups (e.g., -OH, -NH₂) at position 6 to enhance aqueous solubility.

- Co-Crystallization Screening : Explore co-formers (e.g., cyclodextrins) to improve bioavailability. ’s synthesis of brominated benzoxazines provides solubility data for analogous systems .

What strategies mitigate decomposition during long-term storage of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。